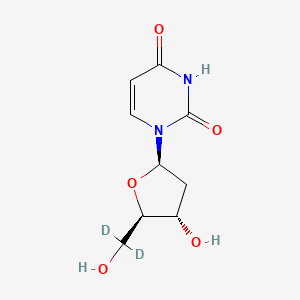
2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride
Overview
Description
This compound is a derivative of piperidine, which is a widely used building block in the synthesis of organic compounds. Piperidine itself is a cyclic secondary amine, often used as a base in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), with a 2-chloroethyl group and a methyl group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 2-chloroethyl group, which could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds such as 1-(2-Chloroethyl)piperidine hydrochloride appear as crystals and have a melting point range .Scientific Research Applications
Crystal Structure and Conformational Analysis
- Cocrystals of Bis(4-hydroxy-1-methylpiperidine Betaine) Hydrochloride : This study presents the crystal structure and conformational analysis of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, which is related to 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride. The piperidinium ring is analyzed for its chair conformation and the distribution of hydroxyl groups in the structure (Dega-Szafran et al., 2006).
Hydrodenitrogenation Studies
- Role of β Hydrogen Atoms in Hydrodenitrogenation : A study focusing on hydrodenitrogenation (HDN) of 2-methylpiperidine and its intermediates. It provides insights into the reaction mechanisms and the role of β hydrogen atoms, relevant to understanding the chemical behavior of 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride (Egorova et al., 2002).
Chemical Reactions with DNA
- Mechanism of Action of 2-Haloethylnitrosoureas on DNA : This research explores the chemical reactions of 2-haloethylnitrosoureas with DNA, which is relevant for understanding the interactions of similar compounds like 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride with nucleic acids (Lown & McLaughlin, 1979).
Mannich Bases Derivatives
- Mannich Bases Derived from 3-Pipecoline, 4-Pipecoline and 2, 6-Dimethylmorpholine : This study involves the condensation of various piperidine derivatives, including 3-methylpiperidine, with ketones and formaldehyde, forming Mannich bases. These bases provide a context for the applications of similar compounds like 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride in synthetic chemistry (Sun, 1962).
NMR Spectroscopy Studies
- NMR Study of 4-Hydroxy-1-methylpiperidine Betaine Derivatives : This research uses NMR spectroscopy to study the conformations of various piperidine betaine derivatives. The findings are significant for understanding the structural and electronic properties of similar compounds like 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride (Dega-Szafran, Dulewicz, & Szafran, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-chloroethyl)-1-(trideuteriomethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKLELBSWJXAT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)







